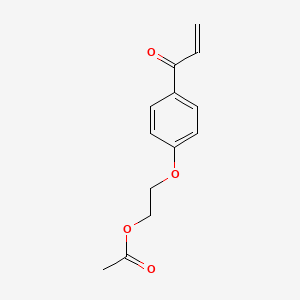
Diethyl 2-(triethoxysilyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(triethoxysilyl)ethyl phosphate is an organophosphorus compound with the molecular formula C12H29O6PSi. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is also referred to as diethylphosphonatoethyltriethoxysilane and is used as a chemical intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(triethoxysilyl)ethyl phosphate can be synthesized through the reaction of diethyl chlorophosphate with triethoxysilane in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(triethoxysilyl)ethyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of silanol and phosphoric acid derivatives.
Oxidation: Oxidizing agents can convert the compound into its corresponding oxidized forms.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include silanol, phosphoric acid derivatives, and various substituted compounds. These products have significant applications in different fields .
Applications De Recherche Scientifique
Diethyl 2-(triethoxysilyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and a chemical intermediate in the synthesis of various compounds.
Biology: The compound is used in the modification of biomaterials and the immobilization of enzymes.
Industry: The compound is used in the production of corrosion-resistant coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of diethyl 2-(triethoxysilyl)ethyl phosphate involves its ability to form strong bonds with various substrates. The compound’s triethoxysilyl group reacts with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and enhances its performance in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [2-(triethoxysilyl)ethane]phosphonate
- Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester
Uniqueness
Diethyl 2-(triethoxysilyl)ethyl phosphate is unique due to its combination of phosphonate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Propriétés
Numéro CAS |
82887-05-6 |
|---|---|
Formule moléculaire |
C12H29O7PSi |
Poids moléculaire |
344.41 g/mol |
Nom IUPAC |
diethyl 2-triethoxysilylethyl phosphate |
InChI |
InChI=1S/C12H29O7PSi/c1-6-14-20(13,15-7-2)16-11-12-21(17-8-3,18-9-4)19-10-5/h6-12H2,1-5H3 |
Clé InChI |
ULXDQWFTDNJVTP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCOP(=O)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


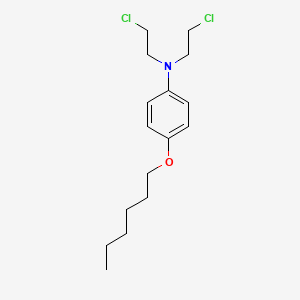

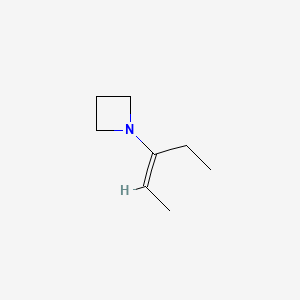
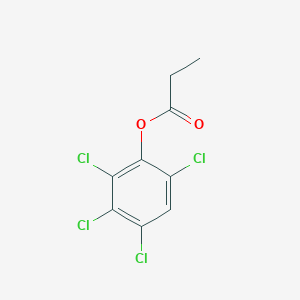
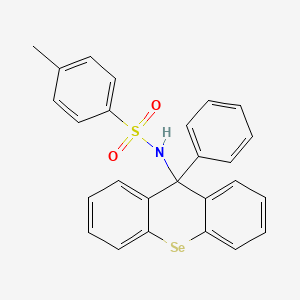
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
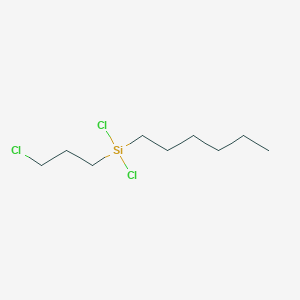

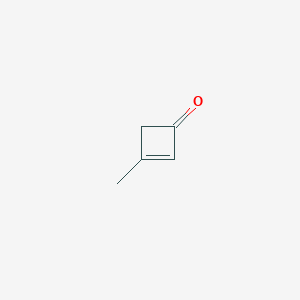

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

